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Compound of Interest

Compound Name: 4-Fluoro-5-methoxy-2-nitroaniline

Cat. No.: B596988 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis precursors

and methodologies for the preparation of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate

in the synthesis of various active pharmaceutical ingredients, including the anticancer drug

Mereletinib.[1] This document details various synthetic routes, presents quantitative data in

structured tables for easy comparison, and provides explicit experimental protocols.

Core Synthesis Pathways and Precursors
The synthesis of 4-fluoro-2-methoxy-5-nitroaniline can be achieved through several distinct

pathways, primarily starting from commercially available precursors. The choice of a specific

route may depend on factors such as precursor availability, desired scale, and safety

considerations. The most common precursors are 4-fluoro-2-methoxyaniline, N-(4-fluoro-2-

methoxyphenyl)acetamide, and 2,4-difluoro-5-nitroaniline.
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Starting
Material

Key
Transformatio
n(s)

Key Reagents Yield (%) Reference

4-fluoro-2-

methoxyaniline
Nitration

Concentrated

H₂SO₄,

concentrated

HNO₃

93% [1][2]

4-fluoro-2-

methoxyaniline
Nitration

Concentrated

H₂SO₄, KNO₃
83.7% [3]

N-(4-fluoro-2-

methoxyphenyl)a

cetamide

Deprotection

(Hydrolysis)

Methanol,

Hydrochloric acid
73.55% [2][4]

2,4-difluoro-5-

nitroaniline

Nucleophilic

Aromatic

Substitution

(SNAr)

Methanol,

Sodium

methoxide

87.6% [2]

2,4-difluoro-1-

nitrobenzene

SNAr, Reduction,

Acetylation,

Nitration,

Deprotection

Potassium tert-

butoxide, Pd/C,

H₂, Acetic

anhydride,

HNO₃, HCl

Not specified [4]

Experimental Protocols
The following sections provide detailed methodologies for the key synthetic transformations.

Method 1: Direct Nitration of 4-fluoro-2-methoxyaniline
This protocol describes the direct nitration of 4-fluoro-2-methoxyaniline using a mixture of

concentrated sulfuric and nitric acids.

Procedure:
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Dissolve 4-fluoro-2-methoxyaniline (3.90 mmol, 551 mg) in dichloromethane (39.0 mL) in a

round-bottom flask.[1][2]

Cool the solution in an ice bath.

Slowly add concentrated sulfuric acid (1.85 mL) dropwise with continuous stirring.[1][2]

Following the addition of sulfuric acid, add concentrated nitric acid (5.85 mmol, 267 µL)

dropwise while maintaining the temperature with the ice bath.[1][2]

Stir the reaction mixture for 3 hours under ice-cooling.[1][2]

After 3 hours, quench the reaction by carefully adding a saturated aqueous solution of

sodium bicarbonate until the pH of the mixture reaches 8.[1][2]

Transfer the mixture to a separatory funnel and wash the organic layer with saturated

aqueous sodium bicarbonate solution, followed by a wash with saturated brine.[1][2]

Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under

reduced pressure to yield the product.[1][2]

Yield: 675 mg (93%).[1][2]

Method 2: Nitration of 4-fluoro-2-methoxyaniline with
Potassium Nitrate
This alternative nitration method utilizes potassium nitrate in concentrated sulfuric acid.

Procedure:

Dissolve 4-fluoro-2-methoxyaniline (20g) in concentrated sulfuric acid at -15°C in a suitable

reaction vessel.[3]

Ensure the solid is completely dissolved.

Slowly add a solution of potassium nitrate (5.91g) in concentrated sulfuric acid.[3]

Maintain the reaction temperature and continue stirring for 2 hours.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://www.sfdchem.com/api-factory/pharmaceutical-intermediates/4-fluoro-2-methoxy-5-nitroaniline.html
https://www.chemicalbook.com/article/preparation-of-4-fluoro-2-methoxy-5-nitroaniline.htm
https://wap.guidechem.com/question/how-is-4-fluoro-2-methoxy-5-ni-id119991.html
https://wap.guidechem.com/question/how-is-4-fluoro-2-methoxy-5-ni-id119991.html
https://wap.guidechem.com/question/how-is-4-fluoro-2-methoxy-5-ni-id119991.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b596988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pour the reaction mixture into ice water.

Adjust the pH to 8.0-9.0 with sodium hydroxide (NaOH) solution, which will cause the

product to precipitate.[3]

Filter the solid and dry to obtain the final product.[3]

Yield: 22.0g (83.7%).[3]

Method 3: Deprotection of N-(4-fluoro-2-methoxy-5-
nitrophenyl)acetamide
This method involves the acidic hydrolysis of an acetyl-protected precursor.

Procedure:

In a clean, dry round-bottom flask, add N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400

g) to methanol (400 ml).[2][4]

Add hydrochloric acid to the mixture at a temperature of 25-35°C.[2][4]

Heat the reaction mixture to reflux and maintain for 3.0-5.0 hours.[2][4]

Completely distill off the solvent under vacuum.

Cool the remaining mass to 10°C and stir for 2.0-3.0 hours to encourage precipitation.[2][4]

Filter the solid and transfer it to another flask containing water (500 ml).[2][4]

Adjust the pH of the suspension to 9.0 with NaOH solution.

Extract the product with ethyl acetate (2000 ml).[2][4]

Wash the organic layer with a brine solution and dry over anhydrous sodium sulfate.[2]

Distill off the solvent under vacuum.

Add petroleum ether (1000 ml) to the residue, cool to below 10°C, and stir for 30 minutes.[2]
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Filter the solid, wash with petroleum ether (250 ml), and dry at 50-60°C for 3-5 hours.[2]

Yield: 240 g (73.55%).[2]

Method 4: Nucleophilic Aromatic Substitution of 2,4-
difluoro-5-nitroaniline
This approach utilizes a nucleophilic aromatic substitution reaction with sodium methoxide.

Procedure:

Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).[2]

Add sodium methoxide (1.30 g, 24 mmol) to the solution at room temperature.[2]

Stir the reaction mixture for 48 hours.[2]

After the reaction is complete, add water (100 mL) and extract the product with

dichloromethane (3 x 100 mL).[2]

Combine the organic phases and wash with saturated brine (100 mL).[2]

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl

acetate = 6:1) to obtain a red solid.[2]

Yield: 3.26 g (87.6%).[2]

Synthesis Pathway Visualizations
The following diagrams illustrate the core synthetic routes to 4-fluoro-2-methoxy-5-nitroaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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